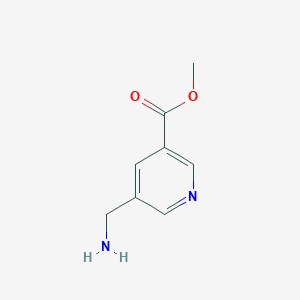

Methyl 5-(aminomethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(aminomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJKAICQACUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697407 | |

| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001756-84-8 | |

| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-(aminomethyl)nicotinate chemical properties

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate: Properties, Synthesis, and Applications

Introduction

This compound is a pyridine-based organic compound that serves as a highly functionalized building block in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds with established and diverse pharmacological relevance. Its structure incorporates three key functional groups: a pyridine ring, a primary aminomethyl group, and a methyl ester. This unique combination makes it a versatile scaffold for synthesizing more complex molecules and chemical libraries. The pyridine core is a prevalent motif in numerous pharmaceuticals, the primary amine offers a reactive handle for derivatization (e.g., acylation, alkylation), and the ester group can be readily hydrolyzed or modified. This guide provides a comprehensive technical overview of its chemical properties, proposes a robust synthetic pathway, and discusses its potential applications for researchers and drug development professionals.

Section 1: Physicochemical and Computational Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for some properties are limited, reliable predictions based on its structure provide valuable insights for experimental design.

| Property | Value / Description | Source(s) |

| CAS Number | 1001756-84-8 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [4] |

| Synonyms | 5-Aminomethyl-nicotinic acid methyl ester; methyl 5-(aminomethyl)pyridine-3-carboxylate | [1][3][4] |

| Predicted Boiling Point | 297.2 ± 30.0 °C | [3][4] |

| Predicted Density | 1.182 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | 7.91 ± 0.29 (for the aminomethyl group) | [4] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [1] |

| Predicted LogP | 0.3269 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| Hydrochloride Salt CAS | 1260791-59-0 | [5][6] |

| Hydrochloride Salt Formula | C₈H₁₁ClN₂O₂ | [6] |

| Hydrochloride Salt MW | 202.64 g/mol | [6] |

Section 2: Synthesis and Purification

While specific peer-reviewed protocols for the synthesis of this compound are not widely published, a reliable multi-step pathway can be designed from commercially available starting materials based on well-established organic transformations. The proposed route begins with the esterification of 5-methylnicotinic acid, followed by radical bromination and subsequent nucleophilic amination.

References

- 1. chemscene.com [chemscene.com]

- 2. 1001756-84-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 5-Aminomethyl-nicotinic acid methyl ester CAS#: 1001756-84-8 [amp.chemicalbook.com]

- 5. This compound hydrochloride,1260791-59-0 [rovathin.com]

- 6. 1260791-59-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of Methyl 5-(aminomethyl)nicotinate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technical walkthrough of the analytical methodologies required to elucidate and confirm the structure of Methyl 5-(aminomethyl)nicotinate. We will move beyond a simple checklist of techniques, instead focusing on the strategic integration of spectroscopic data, underpinned by a rationale that ensures self-validating and trustworthy results.

This compound (C₈H₁₀N₂O₂) is a substituted pyridine derivative with a molecular weight of 166.18 g/mol .[1] Its structure incorporates a methyl ester, a primary aminomethyl group, and a pyridine ring, making it a versatile scaffold in medicinal chemistry. The precise arrangement of these functional groups is critical to its chemical reactivity and potential biological activity. This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve full structural confirmation.

I. The Strategic Approach: A Multi-Modal Analytical Workflow

The structure elucidation of a novel or synthesized compound is not a linear process but rather a convergent one, where data from multiple orthogonal techniques are used to build a cohesive and irrefutable structural model. Our approach is designed to be self-validating at each stage.

References

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate (CAS 1001756-84-8)

Introduction

Methyl 5-(aminomethyl)nicotinate is a substituted pyridine derivative belonging to the class of nicotinic acid esters. Its structure, which incorporates a pyridine ring, a methyl ester, and a primary aminomethyl group, makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine core is a well-established pharmacophore found in numerous clinically approved drugs, while the aminomethyl and ester moieties offer versatile handles for synthetic modification. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential applications in the development of novel therapeutics. While extensive research on this specific molecule is not widely published, this document synthesizes available data and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values are a combination of data from various chemical suppliers and predicted values from computational models.

| Property | Value | Source |

| CAS Number | 1001756-84-8 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | Light yellow to yellow solid (predicted) | N/A |

| Boiling Point | 297.2 ± 30.0 °C (Predicted) | N/A |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 7.91 ± 0.29 (Predicted) | N/A |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C | N/A |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Esterification of 5-Methylnicotinic Acid to Methyl 5-methylnicotinate

This protocol is adapted from standard esterification procedures for nicotinic acid derivatives[1].

-

Materials: 5-Methylnicotinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated sodium bicarbonate solution, Ethyl acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend 5-methylnicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-methylnicotinate.

-

Purify the crude product by silica gel column chromatography if necessary.

-

Step 2: Radical Bromination of Methyl 5-methylnicotinate to Methyl 5-(bromomethyl)nicotinate

This protocol is based on the radical bromination of benzylic positions[2].

-

Materials: Methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator, Carbon tetrachloride (CCl₄) or another suitable non-polar solvent, Saturated sodium thiosulfate solution.

-

Procedure:

-

Dissolve methyl 5-methylnicotinate (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 5-(bromomethyl)nicotinate.

-

This product is often used in the next step without further purification due to its potential instability.

-

Step 3: Cyanation of Methyl 5-(bromomethyl)nicotinate to Methyl 5-(cyanomethyl)nicotinate

This is a standard nucleophilic substitution reaction.

-

Materials: Methyl 5-(bromomethyl)nicotinate, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or another polar aprotic solvent, Deionized water, Diethyl ether.

-

Procedure:

-

Dissolve the crude methyl 5-(bromomethyl)nicotinate (1.0 eq) in DMSO in a round-bottom flask.

-

Add sodium cyanide (1.1-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor its progress by TLC.

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude methyl 5-(cyanomethyl)nicotinate by silica gel column chromatography.

-

Step 4: Reduction of Methyl 5-(cyanomethyl)nicotinate to this compound

The reduction of nitriles to primary amines can be achieved via several methods. Two common protocols are provided below.

Protocol A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Materials: Methyl 5-(cyanomethyl)nicotinate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid or Rochelle's salt solution for workup.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl 5-(cyanomethyl)nicotinate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify by column chromatography or crystallization as needed.

-

Protocol B: Catalytic Hydrogenation

-

Materials: Methyl 5-(cyanomethyl)nicotinate, Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) catalyst, Methanol or Ethanol, Hydrogen gas (H₂).

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve methyl 5-(cyanomethyl)nicotinate (1.0 eq) in methanol or ethanol.

-

Carefully add the Raney Nickel or Pd/C catalyst (5-10% by weight of the nitrile). To suppress the formation of secondary amines, the solvent can be saturated with ammonia.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 atm).

-

Heat the reactor to an appropriate temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify as necessary.

-

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a valuable scaffold or building block in drug discovery. Nicotinic acid and its derivatives are known to exhibit a wide range of pharmacological effects.

Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid (Niacin or Vitamin B3) derivatives are a class of compounds with diverse biological activities. They have been investigated for their potential in treating various conditions, including:

-

Cardiovascular Diseases: Niacin itself is a well-known lipid-lowering agent that can increase HDL cholesterol levels[3].

-

Cancer: Some novel nicotinic acid derivatives have shown promise as anticancer agents[4].

-

Neurological Disorders: The nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and modulators of these receptors are being investigated for cognitive disorders[5].

-

Inflammatory Diseases: Nicotinic acid has demonstrated anti-inflammatory effects[6].

-

Infectious Diseases: Certain nicotinic acid derivatives have been explored as antibacterial agents[7].

Potential Therapeutic Utility of this compound

The presence of the primary amine and the methyl ester in this compound provides two reactive sites for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Caption: Logical relationships for the application of this compound in drug discovery.

The aminomethyl group can be readily acylated to form amides, sulfonated to form sulfonamides, or alkylated via reductive amination. These modifications can be used to explore the structure-activity relationships (SAR) for a particular biological target. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate another set of amide derivatives. This versatility makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and the successful transformation at each synthetic step.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the C=N and C=C stretches of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound and for monitoring the progress of the reactions[8].

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While the lack of extensive published data on this specific compound presents a challenge, a robust understanding of fundamental organic synthesis principles allows for the design of a plausible and achievable synthetic route. The structural motifs present in this compound, particularly the versatile nicotinic acid scaffold, suggest its utility as a building block for the creation of novel molecules with a wide range of potential therapeutic applications. This technical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this compound and its derivatives in the quest for new and improved therapeutic agents.

References

- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 2. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-(aminomethyl)nicotinate

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of Methyl 5-(aminomethyl)nicotinate, a key building block in pharmaceutical and medicinal chemistry. The synthesis commences with the strategic choice of 5-methylnicotinic acid as the starting material, followed by a three-step sequence involving esterification, free-radical bromination, and subsequent amination. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the selected methodologies. The content is structured to ensure scientific integrity, with in-text citations to authoritative sources and a complete reference list.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable bifunctional molecule incorporating a pyridine scaffold, a primary amine, and a methyl ester. This unique combination of functional groups makes it an attractive starting point for the synthesis of a diverse range of biologically active compounds. The strategic placement of the aminomethyl group at the 5-position of the nicotinic acid framework allows for further derivatization and incorporation into larger molecular architectures.

This guide details a reliable and scalable synthetic route, beginning with the commercially available 5-methylnicotinic acid. The overall synthetic strategy is depicted below:

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Starting Material: 5-Methylnicotinic Acid

While nicotinic acid is the conceptual parent compound, a more practical and efficient synthesis of the target molecule begins with 5-methylnicotinic acid. This precursor can be synthesized from 3,5-lutidine through oxidation.

Oxidation of 3,5-Lutidine

The selective oxidation of one methyl group in 3,5-lutidine to a carboxylic acid is a critical step. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[1][2] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

-

In a reaction vessel, 3,5-lutidine is dispersed in water.[1]

-

Potassium permanganate is added portion-wise to the stirred solution, maintaining the temperature between 25-35 °C.[1][2]

-

After the addition is complete, the reaction mixture is stirred for an extended period (15-20 hours) to ensure complete conversion.[1]

-

The by-product, manganese dioxide (MnO₂), is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to precipitate the 5-methylnicotinic acid, which can then be isolated by filtration.[1]

Causality of Experimental Choices:

-

Portion-wise addition of KMnO₄: This is crucial to control the exothermic nature of the oxidation reaction and maintain a safe temperature profile.

-

Temperature control: Maintaining the temperature in the specified range prevents unwanted side reactions and decomposition of the starting material and product.

-

Acidification: 5-methylnicotinic acid is soluble in its carboxylate form at neutral or basic pH. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

Step-by-Step Synthesis of this compound

Step 1: Esterification of 5-Methylnicotinic Acid

The initial step in the main synthetic sequence is the conversion of the carboxylic acid functionality of 5-methylnicotinic acid to its corresponding methyl ester. A highly effective method for this transformation is the use of methanol in the presence of thionyl chloride (SOCl₂).[3][4]

Caption: Esterification of 5-methylnicotinic acid.

Experimental Protocol:

-

Suspend 5-methylnicotinic acid in an excess of methanol under an inert atmosphere.[3]

-

Cool the mixture in an ice bath and add thionyl chloride dropwise.[3]

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol and thionyl chloride under reduced pressure.[3]

-

The residue is then dissolved in water and neutralized with a saturated sodium carbonate solution to a pH of 7-10.[3]

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-methylnicotinate.[3]

Scientific Rationale:

-

Thionyl chloride as a catalyst: Thionyl chloride reacts with methanol to generate HCl in situ. This anhydrous HCl acts as a catalyst for the Fischer esterification. Alternatively, thionyl chloride can activate the carboxylic acid by forming an acyl chloride intermediate, which is then rapidly esterified by methanol.[5][6] The use of thionyl chloride avoids the need for strong mineral acids and simplifies the work-up.

-

Inert atmosphere: This prevents the introduction of moisture, which can hydrolyze thionyl chloride and the product ester.

-

Neutralization and Extraction: The neutralization step is necessary to remove any unreacted acid and the HCl catalyst. The methyl ester is then extracted into an organic solvent.

Quantitative Data:

| Reactant | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 5-Methylnicotinic Acid | Thionyl Chloride, Methanol | Methanol | 4 | 98.2 | [3] |

Step 2: Free-Radical Bromination of Methyl 5-methylnicotinate

The second step involves the selective bromination of the methyl group at the 5-position to introduce a handle for the subsequent amination. This is achieved through a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide.[7]

Caption: Free-radical bromination of the methyl group.

Experimental Protocol:

-

Dissolve Methyl 5-methylnicotinate in a non-polar solvent such as carbon tetrachloride (CCl₄).[7]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide.[7]

-

Heat the reaction mixture to reflux for 3 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

-

The filtrate containing the product, Methyl 5-(bromomethyl)nicotinate, can often be used in the next step without further purification.[7]

Mechanistic Insights:

-

NBS as a bromine source: NBS provides a low, constant concentration of bromine radicals, which is crucial for selective allylic or benzylic bromination and minimizes competing electrophilic addition reactions to the aromatic ring.[8][9][10]

-

Radical initiator: Dibenzoyl peroxide initiates the reaction by decomposing upon heating to form phenyl radicals, which then abstract a bromine atom from NBS to generate the bromine radical that propagates the chain reaction.[11]

-

Solvent choice: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS, which would favor electrophilic bromination.[8]

Step 3: Amination of Methyl 5-(bromomethyl)nicotinate

The final step is the conversion of the bromomethyl group to the desired aminomethyl group. While direct amination with ammonia is possible, it often leads to over-alkylation, forming secondary and tertiary amines.[12] A more controlled and reliable method is the Gabriel synthesis.[13][14][15][16]

Caption: Two-stage amination via the Gabriel synthesis.

Experimental Protocol (Gabriel Synthesis):

-

Alkylation: Dissolve Methyl 5-(bromomethyl)nicotinate in a polar aprotic solvent like dimethylformamide (DMF). Add potassium phthalimide and heat the mixture to facilitate the Sₙ2 reaction.[17] Monitor the reaction by TLC.

-

Hydrazinolysis: Once the alkylation is complete, remove the solvent under reduced pressure. Dissolve the resulting N-alkylphthalimide intermediate in ethanol and add hydrazine hydrate.[18] Heat the mixture to reflux. The phthalhydrazide by-product will precipitate.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure this compound.

Self-Validating System:

-

Gabriel Synthesis for Primary Amines: The use of phthalimide as a protected form of ammonia prevents the over-alkylation that is a common side reaction in direct aminations with ammonia.[13][14] The nitrogen in phthalimide is not nucleophilic enough to react with a second molecule of the alkyl halide.

-

Hydrazinolysis: The cleavage of the N-alkylphthalimide with hydrazine is a mild and efficient method to liberate the primary amine.[18]

Physicochemical Properties

A summary of the key physicochemical properties of the final product is provided below.

| Property | Value | Reference |

| CAS Number | 1001756-84-8 | [19][20][21] |

| Molecular Formula | C₈H₁₀N₂O₂ | [19][20] |

| Molecular Weight | 166.18 g/mol | [19][20] |

| Appearance | Light yellow to yellow solid | [19] |

| Boiling Point | 297.2±30.0 °C (Predicted) | [19] |

| Density | 1.182±0.06 g/cm³ (Predicted) | [19] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [19] |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic route for this compound. By starting with the strategic precursor 5-methylnicotinic acid, the target molecule can be efficiently synthesized in three high-yielding steps. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully implement this synthesis in a laboratory setting. The use of well-established and reliable reactions, such as esterification with thionyl chloride, free-radical bromination with NBS, and the Gabriel synthesis for amination, ensures the robustness and reproducibility of this synthetic pathway.

References

- 1. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. brainly.in [brainly.in]

- 5. reddit.com [reddit.com]

- 6. echemi.com [echemi.com]

- 7. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Gabriel Synthesis [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

- 19. 5-Aminomethyl-nicotinic acid methyl ester CAS#: 1001756-84-8 [amp.chemicalbook.com]

- 20. chemscene.com [chemscene.com]

- 21. 1001756-84-8|this compound|BLD Pharm [bldpharm.com]

Methyl 5-(aminomethyl)nicotinate physical and chemical properties.

Foreword

Methyl 5-(aminomethyl)nicotinate is a pyridine derivative of significant interest to the scientific community, particularly for researchers and professionals in drug development and medicinal chemistry. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules and potential pharmaceutical candidates. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its reactivity, and potential applications, synthesized from available data and expert chemical knowledge. Given the relative novelty of this compound in extensive research, this document aims to be a foundational resource, clearly delineating between experimentally verified and predicted data to ensure scientific integrity.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in biological systems.

Identification and Core Data

| Property | Value | Source |

| IUPAC Name | methyl 5-(aminomethyl)pyridine-3-carboxylate | N/A |

| Synonyms | 5-Aminomethyl-nicotinic acid methyl ester | [1][2] |

| CAS Number | 1001756-84-8 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1] |

Physical and Chemical Characteristics

| Property | Value | Remarks | Source |

| Appearance | Solid (predicted) | Based on related nicotinic acid esters. | N/A |

| Boiling Point | 297.2 ± 30.0 °C | Predicted value. | [2] |

| Density | 1.182 ± 0.06 g/cm³ | Predicted value. | [2] |

| Solubility | No experimental data available. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely, especially at acidic pH due to the primary amine. | N/A |

| logP | 0.3269 | Predicted value, suggesting moderate lipophilicity. | [1] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | Calculated value, indicating potential for good cell permeability. | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a robust synthetic strategy can be devised based on established organic chemistry principles and patent literature for related compounds. The most logical approach involves the reduction of a cyano-precursor.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from a commercially available or readily synthesized 5-bromonicotinate, proceeds through a cyanation reaction, and concludes with the reduction of the nitrile to the primary amine.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of Methyl 5-cyanonicotinate

-

To a solution of methyl 5-bromonicotinate in anhydrous dimethylformamide (DMF), add zinc cyanide and a palladium catalyst, such as Pd(dppf)Cl₂.

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent, such as ethyl acetate.

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-cyanonicotinate.

Step 2: Synthesis of this compound

-

Dissolve methyl 5-cyanonicotinate in methanol saturated with ammonia. The ammonia is crucial to suppress the formation of secondary amine byproducts.

-

Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir vigorously.

-

Monitor the reaction for the cessation of hydrogen uptake, indicating the completion of the reduction.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol), which often facilitates purification by recrystallization.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key functional groups: the pyridine ring, the primary amine, and the methyl ester.

-

Primary Amine: The aminomethyl group is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide range of derivatives.

-

Methyl Ester: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides via aminolysis or reduced to the corresponding primary alcohol.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although the existing substituents will direct the position of further functionalization.

Stability and Storage

Based on supplier recommendations for this compound and its hydrochloride salt, as well as data for the related methyl nicotinate, the following storage conditions are advised to ensure stability and prevent degradation.[1][3]

-

Temperature: 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

-

Light: Protect from light.[1]

-

Container: Keep in a tightly sealed, dry container.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

A singlet for the aminomethyl protons (~3.8-4.0 ppm).

-

Signals in the aromatic region for the three protons on the pyridine ring.

-

-

¹³C NMR: Distinct signals for the eight carbon atoms are expected, including:

-

A signal for the ester carbonyl carbon (~165 ppm).

-

Signals for the carbons of the pyridine ring.

-

A signal for the aminomethyl carbon.

-

A signal for the methyl ester carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C=O stretching of the ester (~1720 cm⁻¹).

-

C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).

Applications in Research and Drug Development

While specific applications of this compound are not yet widely reported, its structural motifs are present in many biologically active molecules. Nicotinic acid and its derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5] The presence of the aminomethyl group provides a key point for derivatization, allowing for its use as a scaffold in the synthesis of compound libraries for screening against various biological targets.

Potential as a Synthetic Building Block

The primary utility of this compound is as a versatile intermediate in organic synthesis. It can be used to introduce the 5-(aminomethyl)nicotinate moiety into larger molecules, which may be of interest in the development of:

-

Enzyme inhibitors: The amino group can be functionalized to interact with active sites of enzymes.

-

Receptor ligands: The pyridine and amino functionalities can be tailored to bind to specific receptors.

-

Probes for chemical biology: The compound can be modified with fluorescent tags or other reporter groups.

Caption: Potential derivatization and applications of the core scaffold.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has consolidated the available information on its physicochemical properties, proposed a viable synthetic route, and outlined its potential reactivity and applications. As research involving this compound progresses, it is anticipated that more extensive experimental data will become available, further elucidating its properties and utility. Researchers are encouraged to use this guide as a starting point and to employ rigorous analytical techniques to validate their findings.

References

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. 1001756-84-8|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of nicotinic acid (niacin, vitamin B3) and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, therapeutic applications, and key experimental methodologies pertinent to this important class of compounds. We will move beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for self-validating protocols, ensuring scientific integrity and fostering innovation in the field.

Introduction: Beyond the Vitamin

Nicotinic acid, a pyridine-3-carboxylic acid, is a water-soluble B-complex vitamin essential for numerous metabolic processes, including energy production, signal transduction, and the synthesis of fatty acids and cholesterol.[1] While its role as a vitamin is well-established, supraphysiological doses of nicotinic acid and its synthetic derivatives exhibit a remarkable range of pharmacological effects, positioning them as valuable therapeutic agents for a variety of conditions.[2] These derivatives, often synthesized through structural modifications of the pyridyl ring or the carboxylic acid group, have been a subject of intense research, leading to the discovery of novel biological activities and therapeutic potentials.[3]

This guide will navigate the complex landscape of nicotinic acid derivatives, focusing on their well-documented lipid-modifying and anti-inflammatory properties, as well as emerging evidence for their roles in oncology, neuroprotection, and antimicrobial chemotherapy.

The Central Mediator: GPR109A and Its Signaling Cascades

A significant portion of the pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is highly expressed in adipocytes and immune cells, including macrophages.[4][6]

Canonical Gαi-Mediated Pathway and Lipid Metabolism

The classical signaling pathway initiated by GPR109A activation involves the heterotrimeric G protein, Gαi. This pathway is central to the lipid-lowering effects of nicotinic acid.[2]

-

Mechanism of Action: Upon ligand binding, GPR109A activates Gαi, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[7] Consequently, the hydrolysis of triglycerides in adipocytes is suppressed, leading to a decrease in the release of free fatty acids (FFAs) into the circulation.[2][8] The reduced availability of FFAs in the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, low-density lipoprotein (LDL) cholesterol.[2]

-

Impact on HDL Cholesterol: The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol is not fully elucidated but is thought to involve several factors. By reducing the triglyceride content of VLDL and LDL, the exchange of cholesteryl esters from HDL for triglycerides is diminished.[7] Additionally, nicotinic acid has been shown to increase the levels of apolipoprotein A1, a primary component of HDL, by inhibiting its breakdown.[9]

Anti-Inflammatory Signaling Pathways

The anti-inflammatory effects of nicotinic acid derivatives are also largely mediated by GPR109A, particularly in immune cells like macrophages.

-

Inhibition of Inflammatory Cytokine Production: Activation of GPR109A in macrophages can suppress the expression of pro-inflammatory mediators. For instance, nicotinic acid has been shown to inhibit the upregulation of monocyte chemoattractant protein-1 (MCP-1) in response to interferon-gamma (IFN-γ).[10] This effect is absent in macrophages deficient in GPR109A, highlighting the receptor's critical role.[10] Furthermore, some derivatives have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11]

-

Modulation of the Akt/mTOR Pathway: In pancreatic β-cells, GPR109A activation has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway.[12] Nicotinic acid treatment was found to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, leading to a reduction in IFN-γ expression.[12]

Diverse Therapeutic Applications of Nicotinic Acid Derivatives

The unique pharmacological profile of nicotinic acid derivatives has led to their investigation and application in a wide array of therapeutic areas.

| Therapeutic Area | Biological Activity | Key Molecular Targets/Pathways | Representative Derivatives/Applications |

| Cardiovascular Disease | Lipid-lowering, Anti-atherosclerotic | GPR109A, DGAT2 | Niacin (for dyslipidemia), Acipimox |

| Inflammatory Diseases | Anti-inflammatory | GPR109A, COX-2, iNOS | Ibuprofen-nicotinic acid conjugates |

| Infectious Diseases | Antibacterial (Anti-tuberculosis) | Inhibition of peptide synthesis | Isoniazid, Ethionamide |

| Neurodegenerative Diseases | Neuroprotective | Potential modulation of neuroinflammation and cholesterol metabolism | Investigational derivatives for Alzheimer's disease |

| Oncology | Potential Anticancer Effects | Dihydrofolate reductase inhibition | Investigational quinazolinone and pyridine derivatives |

Cardiovascular Applications

The primary and most established therapeutic use of nicotinic acid is in the management of dyslipidemia, a major risk factor for cardiovascular disease.[13][14] By favorably modulating lipid profiles—reducing LDL and triglycerides while increasing HDL—nicotinic acid and its derivatives play a crucial role in mitigating the risk of atherosclerotic events.[13][15]

Anti-inflammatory Potential

Numerous studies have highlighted the anti-inflammatory properties of novel nicotinic acid derivatives.[11][16] By combining the nicotinic acid scaffold with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, researchers have developed mutual prodrugs with enhanced anti-inflammatory activity and improved gastric safety profiles.[16] These compounds have been shown to inhibit key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[11]

Antimicrobial Activity

Certain derivatives of nicotinic acid have demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis.[17][18] These derivatives are thought to function by inhibiting peptide synthesis in susceptible organisms.[17] More recent research has explored the synthesis of acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid, which have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20]

Methodologies for Evaluating Biological Activity

A robust and reproducible assessment of the biological activity of nicotinic acid derivatives is paramount for their development as therapeutic agents. This section outlines key experimental protocols.

In Vitro Anti-inflammatory Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the nicotinic acid derivatives for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity.

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with nicotinic acid derivatives as described for the MTT assay.

-

Co-stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce nitric oxide production.

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine quantification, a sandwich ELISA is typically used, where the antigen of interest (e.g., TNF-α, IL-6) is bound between two layers of antibodies (capture and detection antibodies).

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants (collected from cells treated with nicotinic acid derivatives and stimulated with LPS/IFN-γ) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Quantification of Nicotinic Acid and Its Derivatives

Accurate quantification of nicotinic acid and its derivatives in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For nicotinic acid and its derivatives, reversed-phase HPLC with UV detection is a commonly used method.[21]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

C18 analytical column.

General Procedure:

-

Sample Preparation: Deproteinize plasma or serum samples with a suitable agent (e.g., perchloric acid, acetonitrile). Centrifuge to remove precipitated proteins.

-

Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile).

-

Chromatographic Conditions: Set the flow rate, column temperature, and injection volume.

-

Detection: Monitor the eluent at the wavelength of maximum absorbance for the compound of interest (typically around 261 nm for nicotinic acid).[21]

-

Quantification: Create a standard curve using known concentrations of the analyte to determine the concentration in the unknown samples.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[21] This is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices.

Advantages over HPLC-UV:

-

Higher Sensitivity: Can detect analytes at picogram to femtogram levels.

-

Greater Specificity: Mass-to-charge ratio detection provides unambiguous identification.

-

Simultaneous Analysis: Can quantify multiple analytes in a single run.

Conclusion and Future Directions

Nicotinic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their well-established lipid-modifying effects, coupled with their potent anti-inflammatory properties and emerging roles in other therapeutic areas, make them a continued focus of drug discovery and development. A thorough understanding of their mechanisms of action, particularly the intricacies of GPR109A signaling, is crucial for the rational design of novel derivatives with improved efficacy and reduced side effects. The application of robust and validated experimental methodologies, as outlined in this guide, will be instrumental in advancing our knowledge and translating the therapeutic potential of these compounds into clinical practice. Future research will likely focus on developing GPR109A agonists with biased signaling properties to selectively activate desired therapeutic pathways while minimizing undesirable effects, as well as exploring the therapeutic potential of these compounds in a wider range of diseases.

References

- 1. jetir.org [jetir.org]

- 2. refp.cohlife.org [refp.cohlife.org]

- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaoffer.com [pharmaoffer.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. drugs.com [drugs.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Methyl 5-(aminomethyl)nicotinate: Suppliers and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(aminomethyl)nicotinate is a key building block in the landscape of pharmaceutical research and development. Its bifunctional nature, possessing both a primary amine and a methyl ester on a pyridine scaffold, makes it a versatile starting material for the synthesis of a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a multitude of chemical modifications, enabling the exploration of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the critical aspects of sourcing and utilizing this compound, with a focus on the supplier landscape, purity specifications, and the analytical methodologies required to ensure its quality. As a Senior Application Scientist, the aim is to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and decision-making.

The Supplier Landscape: Sourcing High-Quality this compound

The selection of a reliable supplier is a foundational step in any research or development program. The quality of the starting materials directly impacts the success of subsequent synthetic steps and the integrity of the final compound. For this compound, the market primarily offers research-grade material.

When evaluating suppliers, it is crucial to look beyond the catalog listing and consider factors such as the availability of analytical data (e.g., Certificates of Analysis), batch-to-batch consistency, and the supplier's quality management systems.

Below is a summary of some of the key suppliers of this compound:

| Supplier | CAS Number | Typical Purity | Available Forms |

| ChemScene | 1001756-84-8 | ≥97% | Free base[1] |

| BLD Pharm | 1001756-84-8 | Not specified | Free base[2] |

| Parchem | 1260791-59-0 | Not specified | Hydrochloride salt[3] |

It is important to note that while the free base (CAS 1001756-84-8) is commonly listed, the hydrochloride salt (CAS 1260791-59-0) is also available and may offer advantages in terms of stability and handling. Researchers should select the form most suitable for their specific synthetic route.

Purity and Analytical Characterization: Ensuring Quality and Reproducibility

The purity of this compound is paramount for its successful application. The presence of impurities can lead to unwanted side reactions, complicate purification of downstream products, and introduce confounding variables in biological assays. The typical purity for commercially available research-grade material is ≥97%.[1]

A multi-technique approach is essential for a comprehensive characterization of the compound's purity and identity.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment, capable of separating the main compound from structurally similar impurities. A diode-array detector (DAD) can provide additional information about the spectral purity of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed fingerprint of the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). It is also a powerful tool for identifying unknown impurities when coupled with a separation technique like HPLC or GC (LC-MS or GC-MS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the N-H stretches of the amine, the C=O stretch of the ester, and the characteristic vibrations of the pyridine ring.

Experimental Protocol: A Step-by-Step Guide to HPLC Purity Analysis

Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array or variable wavelength UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Sample diluent: 50:50 Water:Acetonitrile.

-

This compound sample.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to prepare a 1 mg/mL stock solution. Further dilute as necessary to achieve a concentration suitable for the detector's linear range.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting point could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm (based on the UV absorbance of the pyridine ring).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

The peak area percentage is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

-

Causality in Method Development:

-

The choice of a C18 column is based on its versatility and wide applicability for the separation of moderately polar compounds.

-

Formic acid is used as a mobile phase modifier to improve peak shape by protonating the amine group and minimizing tailing.

-

A gradient elution is employed to effectively separate both polar and non-polar impurities that may be present.

Caption: Workflow for HPLC Purity Analysis of this compound.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthetic route used to produce this compound is critical for predicting and identifying potential impurities. A plausible and efficient synthesis starts from 5-cyanonicotinate, which is then reduced to the desired aminomethyl compound.[4]

Synthetic Pathway:

Caption: A common synthetic route to this compound.

Potential Impurities:

Based on this synthetic route, several types of impurities could potentially be present in the final product:

-

Starting Material: Unreacted 5-cyanonicotinate.

-

Intermediates: Incomplete reduction could lead to the presence of imine or other partially reduced intermediates.

-

Byproducts:

-

Over-reduction: The ester group could be reduced to an alcohol, forming (5-(aminomethyl)pyridin-3-yl)methanol.

-

Dimerization: Side reactions could lead to the formation of dimeric species.

-

-

Reagent- and Solvent-Related Impurities: Residual catalysts (e.g., palladium, nickel), and solvents used in the reaction and purification steps.

-

Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(aminomethyl)nicotinic acid, can occur, especially if the compound is exposed to moisture or non-neutral pH conditions.

The identification and quantification of these potential impurities are crucial for ensuring the quality and safety of the material, particularly in a drug development context. This is typically achieved by a combination of HPLC with reference standards for known impurities and LC-MS for the identification of unknown peaks.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in pharmaceutical research. The successful application of this intermediate hinges on the careful selection of a reputable supplier and a thorough analytical characterization to ensure its purity and identity. By employing a multi-technique approach to quality control, including HPLC, NMR, and MS, researchers can have confidence in the integrity of their starting material, which is a critical factor for the reproducibility and success of their research and development efforts. A deep understanding of the synthetic pathway is also essential for anticipating and identifying potential impurities, further strengthening the quality assessment of this important chemical intermediate.

References

A Predictive Spectroscopic Guide to Methyl 5-(aminomethyl)nicotinate for Researchers and Drug Development Professionals

Abstract

Methyl 5-(aminomethyl)nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile scaffold. Its precise structural characterization is paramount for ensuring the integrity of research and the quality of synthesized compounds. In the absence of a comprehensive, publicly available experimental dataset, this in-depth technical guide provides a robust, predictive analysis of the key spectroscopic features of this compound. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, this guide offers a validated framework for the identification and characterization of this important molecule. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₈H₁₀N₂O₂, belongs to the family of nicotinic acid derivatives. These compounds are widely recognized for their diverse biological activities and their role as key building blocks in the synthesis of pharmacologically active molecules. The structure of this compound incorporates a pyridine ring, a methyl ester, and a primary aminomethyl group. This combination of functional groups provides multiple points for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents.

The unequivocal confirmation of the molecular structure of this compound is the foundation upon which all subsequent research is built. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of the molecule, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. This guide will systematically deconstruct the predicted spectroscopic data for this compound, offering a detailed rationale for the expected spectral features.

Predicted ¹H NMR Spectroscopic Profile

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is based on the well-documented spectrum of the parent compound, methyl nicotinate, with adjustments for the electronic effects of the C5-aminomethyl substituent.

Reference Spectrum: Methyl Nicotinate

The ¹H NMR spectrum of methyl nicotinate serves as our baseline. The chemical shifts for the pyridine ring protons are influenced by the electronegativity of the nitrogen atom and the electron-withdrawing nature of the methyl ester group.

Predictive Analysis for this compound

The introduction of the aminomethyl group (-CH₂NH₂) at the C5 position will induce predictable shifts in the signals of the pyridine ring protons. The -CH₂NH₂ group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. This will lead to a slight shielding of the ortho (C4 and C6) and para (C2) protons relative to their positions in methyl nicotinate. Furthermore, new signals corresponding to the aminomethyl protons and the amine protons will be present.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.9 - 9.1 | s | 1H | H-2 | Expected to be the most downfield aromatic proton due to its position alpha to the ring nitrogen and meta to the ester. |

| ~8.5 - 8.7 | s | 1H | H-6 | Alpha to the ring nitrogen, expected to be significantly downfield. |

| ~8.1 - 8.3 | s | 1H | H-4 | Influenced by the adjacent ester and aminomethyl groups. |

| ~3.9 | s | 3H | -OCH₃ | Characteristic singlet for a methyl ester. |

| ~3.8 | s | 2H | -CH₂NH₂ | Methylene protons adjacent to an amine and an aromatic ring. |

| ~1.6 - 2.0 (broad) | s | 2H | -NH₂ | Primary amine protons, often broad and exchangeable with D₂O.[1][2] |

Predicted ¹³C NMR Spectroscopic Profile

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Similar to the ¹H NMR analysis, we can predict the ¹³C NMR spectrum of this compound by starting with the known spectrum of methyl nicotinate and considering the substituent effects of the aminomethyl group.

Reference Spectrum: Methyl Nicotinate

The ¹³C NMR spectrum of methyl nicotinate shows distinct signals for the pyridine ring carbons, the ester carbonyl carbon, and the methyl ester carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predictive Analysis for this compound

The C5-aminomethyl group will cause a downfield shift for the carbon it is attached to (C5) and will have a smaller effect on the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 - 167 | C=O | Characteristic chemical shift for an ester carbonyl carbon. |

| ~152 - 154 | C-2 | Alpha to the ring nitrogen, expected to be downfield. |

| ~148 - 150 | C-6 | Alpha to the ring nitrogen, expected to be downfield. |

| ~135 - 137 | C-4 | Aromatic carbon adjacent to substituted carbons. |

| ~130 - 132 | C-5 | Aromatic carbon bearing the aminomethyl group. |

| ~122 - 124 | C-3 | Aromatic carbon bearing the ester group. |

| ~52 - 54 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~45 - 47 | -CH₂NH₂ | Aliphatic carbon attached to a nitrogen and an aromatic ring. |

Predicted Infrared (IR) Spectroscopic Profile

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-O bond of the ester, and the vibrations of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale for Prediction |

| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine) | Primary amines typically show two N-H stretching bands in this region.[2][3][4] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponding to the methyl and methylene groups. |

| ~1720 - 1730 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl. |

| ~1640 - 1580 | Medium | N-H bend (primary amine) | Characteristic bending vibration for primary amines.[5] |

| ~1590, ~1470 | Medium-Strong | C=C and C=N ring stretch | Typical for aromatic and heteroaromatic rings. |

| ~1300 - 1200 | Strong | C-O stretch (ester) | Characteristic of the ester C-O single bond. |

| ~1100 | Medium | C-N stretch | Aliphatic C-N stretching vibration. |

Predicted Mass Spectrometry (MS) Fragmentation Profile

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 166.18 g/mol ), electrospray ionization (ESI) in positive ion mode would be a suitable technique, and we would expect to observe the protonated molecule [M+H]⁺ at m/z 167.19.

The fragmentation of the parent ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways are predicted to involve the loss of the methoxy group from the ester, the loss of the entire ester group, and cleavage at the benzylic position.

Table 4: Predicted Key Mass Fragments for this compound

| Predicted m/z | Proposed Fragment Ion | Rationale for Prediction |

| 167.19 | [M+H]⁺ | Protonated molecular ion. |

| 136.16 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 108.14 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 150.16 | [M+H - NH₃]⁺ | Loss of ammonia from the aminomethyl group.[6][7] |

| 92.11 | [C₆H₆N]⁺ | Pyridine ring fragment after cleavage of substituents. |

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Diagram 2: Predicted ESI-MS Fragmentation Pathway

Caption: Major predicted fragmentation pathways in ESI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended. These protocols are designed to be self-validating by incorporating necessary calibration and verification steps.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on sample solubility and the need to avoid exchange of the -NH₂ protons if they are of interest (in which case aprotic solvents like DMSO-d₆ or CDCl₃ are preferred).

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup and Calibration:

-

Use a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak).

-

Calibrate the chemical shift scale using the known chemical shift of the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Data Acquisition:

-